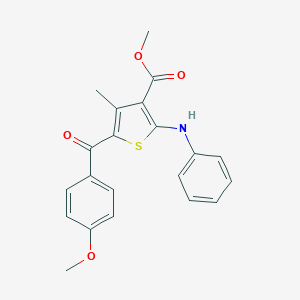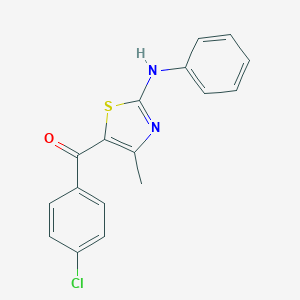![molecular formula C17H18ClN3O B281999 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It is primarily used to treat major depressive disorder, anxiety disorder, and insomnia. Trazodone works by increasing the levels of serotonin in the brain, a neurotransmitter that regulates mood, sleep, and appetite.
Mecanismo De Acción
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of the neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its antidepressant and anxiolytic effects. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine also has a weak affinity for alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is also readily available and relatively inexpensive. However, there are some limitations to using 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments. Its effects can be dose-dependent, and there may be individual differences in response to the drug. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can have sedative effects, which may confound behavioral tests.
Direcciones Futuras
There are several future directions for research on 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine derivatives that may have improved efficacy and fewer side effects. Finally, there is a need for further investigation into the long-term effects of 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine use, particularly in elderly populations.
Métodos De Síntesis
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid. The acid is then reduced to the corresponding alcohol, which is further reacted with 2-nitroaniline to form the final product, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine.
Aplicaciones Científicas De Investigación
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder, and obsessive-compulsive disorder. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy.
Propiedades
Fórmula molecular |
C17H18ClN3O |
|---|---|
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
(2-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2 |
Clave InChI |
SCUZGRAOHFBLIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)


methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)